molecular formula C7H3BrF3NO2 B13569300 2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene

2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene

Cat. No.: B13569300
M. Wt: 270.00 g/mol
InChI Key: MPLIPRIXXXWKGT-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. It is a halogenated aromatic compound that contains bromine, fluorine, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of 5-(difluoromethyl)-1-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Bromo-5-(difluoromethyl)-1-fluoro-3-aminobenzene.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like nitro and fluorine can influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-deficient aromatic ring makes the bromine atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)-1-fluoro-3-nitrobenzene
  • 2-Bromo-4-(difluoromethyl)-1-fluoro-3-nitrobenzene
  • 2-Bromo-5-(difluoromethyl)-1-chloro-3-nitrobenzene

Uniqueness

2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C7H3BrF3NO2/c8-6-4(9)1-3(7(10)11)2-5(6)12(13)14/h1-2,7H

InChI Key

MPLIPRIXXXWKGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(F)F

Origin of Product

United States

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